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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709 Get Quote

For research, scientific, and drug development professionals, this document provides a

comprehensive overview of the pharmacodynamics, pharmacokinetics, and safety of the

investigational drug pizuglanstat (TAS-205) in healthy volunteers. All data is compiled from

publicly available clinical trial information and publications.

Introduction
Pizuglanstat (also known as TAS-205) is a small molecule, orally active, and selective inhibitor

of hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS is a key enzyme in the

biosynthesis of prostaglandin D2 (PGD2), an important inflammatory mediator.[2][3] By

targeting HPGDS, pizuglanstat is designed to reduce the production of PGD2, thereby

mitigating inflammatory responses.[1] The primary therapeutic indication for which pizuglanstat

has been investigated is Duchenne muscular dystrophy (DMD), a rare genetic disorder

characterized by progressive muscle degeneration and inflammation.[2][3]

Mechanism of Action
Pizuglanstat exerts its pharmacological effect by selectively inhibiting the enzyme

hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS catalyzes the isomerization of

prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[3] PGD2 is a lipid mediator that

contributes to various physiological and pathological processes, including inflammation and

allergic responses. In the context of Duchenne muscular dystrophy, HPGDS expression is

elevated in necrotic muscle fibers, leading to increased PGD2 production which is believed to

exacerbate muscle inflammation and degeneration.[3] By inhibiting HPGDS, pizuglanstat
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effectively reduces the synthesis of PGD2, thereby aiming to decrease the inflammatory

cascade and its subsequent damage to muscle tissue.[1] In vitro studies have shown that

pizuglanstat has an IC50 of 76 nM for human HPGDS.[4]
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Figure 1: Mechanism of Action of Pizuglanstat.

Pharmacodynamics of Pizuglanstat

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://trial.medpath.com/news/8d5d63423d537d49/taiho-s-pizuglanstat-fails-to-meet-primary-endpoint-in-phase-iii-duchenne-muscular-dystrophy-trial
https://www.medchemexpress.com/pizuglanstat.html
https://www.benchchem.com/product/b15571709?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While detailed quantitative pharmacodynamic data from studies in healthy volunteers are not

extensively available in the public domain, the pharmacological effects of pizuglanstat have

been characterized in clinical trials involving patients with Duchenne muscular dystrophy.

These studies provide valuable insights into the drug's activity on its target pathway in humans.

A Phase I study in DMD patients demonstrated that pizuglanstat dose-dependently decreased

the urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM), a major metabolite of

PGD2.[2][3][5] This finding serves as a key biomarker, confirming that pizuglanstat engages

with its target, HPGDS, and effectively reduces the in vivo production of PGD2.[2][3] The same

study also showed that pizuglanstat did not affect the urinary excretion of tetranor-

prostaglandin E metabolite (t-PGEM), indicating its selectivity.[2][5]

Experimental Protocol for Pharmacodynamic
Assessment (from Phase I Study in DMD Patients)
The following methodology was employed to assess the pharmacodynamic effects of

pizuglanstat in a clinical setting.[2]

Study Design: A double-blind, randomized, placebo-controlled Phase I study was conducted

to evaluate single and 7-day repeated oral doses of TAS-205.[2][5]

Participants: The study enrolled Japanese patients with a genetic confirmation of DMD.[2]

Pharmacodynamic Endpoints: The primary pharmacodynamic parameters were the urinary

excretion of t-PGDM and t-PGEM.[2]

Sample Collection: Urine samples were collected at various time points during the single-

dose and repeated-dose administration periods.[2]

Biomarker Analysis: The concentrations of t-PGDM and t-PGEM in the urine were measured.

The ratios of these metabolites to urinary creatinine (Cre) were calculated to account for

variations in urine dilution (t-PGDM/Cre and t-PGEM/Cre). The total excretion amounts of t-

PGDM and t-PGEM were also determined.[2]

Statistical Analysis: The effects of pizuglanstat on the urinary excretion of t-PGDM and t-

PGEM were assessed by comparing the results from the active treatment groups with those

from the placebo group.[2]
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Pharmacokinetics in Healthy Volunteers
The pharmacokinetic profile of pizuglanstat was characterized in a Phase 1, open-label, single-

dose mass balance study (NCT04825431) involving healthy adult male volunteers.[6]

Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters of pizuglanstat following a single oral dose of 400 mg in

healthy male volunteers are summarized in the table below.[6]

Parameter Value Unit

Dose 400 (single oral dose) mg

Time to Maximum Plasma

Concentration (Tmax)
0.5 (median) hours

Geometric Mean Half-Life

(t1/2)
7.7 hours

Excretion Route (after 168

hours)

Fecal 66.1 % of administered radioactivity

Urinary 32.2 % of administered radioactivity

Major Metabolite
Sulfate conjugate of hydroxyl

pizuglanstat
-

Primary Circulating and

Excreted Form
Unchanged parent molecule -

Table 1: Summary of Pharmacokinetic Parameters of Pizuglanstat in Healthy Male Volunteers.

[6]

Experimental Protocol for the Phase 1 Mass Balance
Study

Study Design: This was a Phase 1, open-label, single-dose mass balance study.[6]
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Participants: The study enrolled six healthy adult men with a median age of 26 years.[6]

Dosing: A single oral dose of a solution containing 400 mg of [14C]-labeled pizuglanstat with

1 megabecquerel of radioactivity was administered.[6]

Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals to

characterize absorption, metabolism, and excretion.[6]

Bioanalysis: The concentrations of pizuglanstat and its metabolites in the collected samples

were analyzed to determine the pharmacokinetic profile.[6]
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Phase 1 Mass Balance Study Workflow (NCT04825431)
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Figure 2: Experimental Workflow for the Phase 1 Mass Balance Study.

Safety Profile in Healthy Volunteers
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The safety and tolerability of pizuglanstat in healthy volunteers were assessed in the Phase 1

mass balance study.[6]

Adverse Drug
Reaction

Incidence Severity Outcome

Urticaria
33.3% (2 of 6

participants)
Nonsevere

Manageable with

treatment

Other Clinically

Significant Safety

Events

None reported - -

Table 2: Safety and Tolerability of Pizuglanstat in Healthy Male Volunteers.[6]

Summary and Conclusion
Pizuglanstat is a selective inhibitor of HPGDS that has been shown to effectively reduce the

production of the inflammatory mediator PGD2. In healthy volunteers, pizuglanstat is rapidly

absorbed, with a half-life of approximately 7.7 hours, and is primarily excreted through the fecal

route. The safety profile in this population was acceptable, with nonsevere urticaria being the

main adverse drug reaction observed. While quantitative pharmacodynamic data in healthy

volunteers is limited, studies in DMD patients have confirmed the drug's mechanism of action

by demonstrating a dose-dependent reduction in a key PGD2 metabolite. This technical guide

provides a summary of the core pharmacodynamic and pharmacokinetic properties of

pizuglanstat based on the available data, offering a valuable resource for researchers and

professionals in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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